molecular formula C19H20N6O B6716771 3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide

3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide

Cat. No.: B6716771
M. Wt: 348.4 g/mol
InChI Key: ZRUBWGCLDMBSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring substituted with an amino group and a carboxamide group The compound also includes a quinoline ring system with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives, such as:

Uniqueness

What sets 3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide apart is its unique combination of a pyrazine ring with a quinoline and piperidine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-amino-N-(8-piperidin-1-ylquinolin-5-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c20-18-17(22-9-10-23-18)19(26)24-14-6-7-15(25-11-2-1-3-12-25)16-13(14)5-4-8-21-16/h4-10H,1-3,11-12H2,(H2,20,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUBWGCLDMBSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C(=C(C=C2)NC(=O)C4=NC=CN=C4N)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.